![molecular formula C15H17N3OS B2925155 Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2320518-40-7](/img/structure/B2925155.png)
Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
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Description
“Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It is related to a class of compounds known as 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, which have been synthesized and studied as potential anti-Parkinsonian agents . These compounds have shown activity in alleviating haloperidol-induced catalepsy in mice .
Scientific Research Applications
Antimicrobial Activity
Research into the antimicrobial properties of benzothiazole derivatives, including structures related to Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, has shown promising results. For instance, Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives using 2-amino substituted benzothiazoles and tested their in vitro antimicrobial activity, finding variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antitumor Antibiotics
Hemming et al. (2014) explored the synthesis of pyrrolobenzodiazepines and azetidino-benzodiazepines, which are potent classes of antitumor antibiotics, by coupling proline- and azetidinone-substituted alkenes to 2-azidobenzoic and 2-azidobenzenesulfonic acid (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
Anti-mycobacterial Activity
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new chemotype with anti-mycobacterial potential, demonstrating significant activity against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Drug-likeness and Microbial Investigation
Pandya et al. (2019) synthesized a library of compounds with potential antimicrobial activity and assessed them for drug-likeness properties, providing valuable insights into the development of new therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).
Multitargeted-Directed Ligands for Alzheimer’s Disease
In 2023, Hafez et al. described benzothiazole-based derivatives as multitargeted-directed ligands (MTDLs) for Alzheimer’s disease treatment, showcasing their affinity for histamine H3 receptor ligands and potential as multi-targeting anti-AD agents (Hafez, Dubiel, La Spada, Catto, Reiner-Link, Syu, Abdel-Halim, Hwang, Stark, & Abadi, 2023).
properties
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(11-3-4-13-14(7-11)20-10-16-13)18-8-12(9-18)17-5-1-2-6-17/h3-4,7,10,12H,1-2,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPHKFQOXZHUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-6-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone |
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